VAF347 was synthesized at Novartis in Vienna, Austria, alongside other related compounds . It falls under the classification of aryl hydrocarbon receptor ligands, which are known to interact with the aryl hydrocarbon receptor protein, a critical regulator of various biological processes including immune response and xenobiotic metabolism .
VAF347 primarily engages in receptor-mediated reactions upon binding to the aryl hydrocarbon receptor. This binding initiates a cascade of intracellular signaling pathways that lead to altered gene expression profiles associated with immune modulation. Notably, VAF347 has been shown to inhibit the differentiation of dendritic cells from monocytic precursors by interfering with transcription factors such as PU.1, which is crucial for myeloid differentiation .
The compound's mechanism includes:
The mechanism by which VAF347 exerts its effects involves binding to the aryl hydrocarbon receptor. When activated by VAF347, the aryl hydrocarbon receptor undergoes a conformational change that facilitates its translocation into the nucleus, where it can regulate gene expression either directly or indirectly through interactions with other transcription factors .
Key points include:
Studies have demonstrated that AhR-deficient mice do not exhibit the anti-inflammatory effects seen with VAF347 treatment, underscoring the importance of this receptor in mediating the compound's actions .
VAF347 exhibits several notable physical and chemical properties:
Relevant data regarding its stability and reactivity would be crucial for understanding its behavior in biological systems.
VAF347 has potential applications in several scientific domains:
The AhR ligand-binding domain (LBD), located within its PAS-B region, accommodates structurally diverse molecules. VAF347 binds this domain with nanomolar affinity (IC₅₀ ~5 nM in monocytic cells) [1] [4], significantly higher than many natural ligands. Key interactions involve:
Upon VAF347 binding, the cytoplasmic AhR complex undergoes sequential remodeling:
Cytoplasmic Complex Component | Function | Effect of VAF347 Binding |
---|---|---|
HSP90 dimer | Stabilizes ligand-binding conformation | Dissociates post-activation |
AIP (XAP2) | Prevents ubiquitin degradation | Released, exposing NLS |
p23 | Maintains complex stability | Displaced |
c-Src kinase | Mediates non-genomic signaling | Released into cytoplasm |
Electrophoretic mobility shift assays confirm nuclear accumulation peaks within 30–60 minutes post-VAF347 exposure in dendritic cells [1].
In the nucleus, VAF347-bound AhR dimerizes with ARNT (AhR nuclear translocator) via PAS domain interactions. This heterodimer exhibits high affinity for core XRE sequences (5’-TNGCGTG-3’) [2] [5]. Functional consequences include:
Beyond genomic regulation, VAF347 triggers rapid non-canonical signaling:
Table 2: Genomic vs. Non-Genomic Pathways Activated by VAF347
Pathway Type | Key Effectors | Biological Outcome | Timeframe |
---|---|---|---|
Genomic (XRE-dependent) | CYP1A1, IL-10, IDO1 | Anti-inflammatory response | Hours |
Non-genomic (c-Src) | EGFR, MAPK, STAT3 | Cell differentiation signals | Minutes |
Ubiquitin ligase | Estrogen receptor, HIF-1α | Altered hormone signaling | 1–3 hours |
VAF347’s activation kinetics and downstream effects differ markedly from other AhR ligands:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3